2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-4-2-3-5-12(10)17-13(19)8-11-9-21-15-16-7-6-14(20)18(11)15/h2-7,11H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPTODIMQXCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.33 g/mol. Its structure features a thiazolo-pyrimidine core, which is pivotal for its biological activity.
Antimicrobial Activity
Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives possess MIC values as low as 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial effect is believed to be due to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been well-documented:
- Cytotoxicity : Compounds similar to the target compound have shown high cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The selectivity index indicates a favorable therapeutic window .
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidines have also been investigated for their anti-inflammatory effects:
- Inhibition of Myeloperoxidase (MPO) : Some studies suggest that these compounds can inhibit MPO activity, which is linked to inflammatory responses in various diseases .
- In Vivo Studies : Administration in animal models has shown a reduction in inflammatory markers and improved outcomes in conditions like arthritis and colitis.
Research Findings
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | MIC values as low as 0.22 μg/mL against pathogens | |
| Anticancer | High cytotoxicity against MCF-7 cells | |
| Anti-inflammatory | Inhibition of MPO activity in vivo |
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazolo[3,2-a]pyrimidine derivatives for their antimicrobial efficacy. The compound exhibited potent activity against multiple strains with significant bactericidal effects.
- Cytotoxic Effects : In vitro assays on MCF-7 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Scientific Research Applications
Antitumor Properties
Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines, including the compound , possess notable antitumor activities. For instance, a study highlighted the efficacy of a related thiazolo[3,2-a]pyrimidine compound against cervical adenocarcinoma (M-HeLa) cells, showing a higher cytotoxicity compared to the standard drug Sorafenib. The selectivity index of these compounds indicates their potential as targeted cancer therapies, with lower toxicity to normal cells compared to tumor cells .
Mechanism of Action
The mechanism underlying the antitumor effects is believed to involve interaction with specific molecular targets within cancer cells. The structural features of thiazolo[3,2-a]pyrimidines allow for unique binding interactions that enhance their biological activity. The incorporation of various substituents on the pyrimidine ring can modulate these interactions and improve selectivity against cancer cells .
Case Studies
Case Study 1: Anticancer Activity
A comprehensive evaluation of a series of thiazolo[3,2-a]pyrimidine derivatives demonstrated their effectiveness against several cancer cell lines. One compound exhibited a two-fold increase in cytotoxicity against M-HeLa cells compared to Sorafenib. The study calculated selectivity indices that favorably positioned these compounds as potential alternatives in cancer treatment regimens .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationships of various thiazolo[3,2-a]pyrimidine derivatives. By modifying substituents at specific positions on the pyrimidine ring, researchers could correlate structural features with biological activity. This SAR analysis provided insights into optimizing compounds for enhanced therapeutic efficacy while minimizing side effects .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Cells | IC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | Antitumor | M-HeLa | 10 | >10 |
| Compound B | Antitumor | PC3 | 15 | >8 |
| Compound C | Antitumor | Chang Liver Cells | 30 | <1 |
This table summarizes findings from various studies evaluating the biological activities of thiazolo[3,2-a]pyrimidine derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Compound 1 : 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide
- Core : Identical thiazolo[3,2-a]pyrimidin-5-one.
- Substituent : Pyridin-3-yl group instead of o-tolyl.
- Molecular Formula : C₁₄H₁₃N₅O₂S.
Compound 2 : 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Core : Same thiazolo[3,2-a]pyrimidin-5-one.
- Substituent : Pyridin-2-ylmethyl group.
- Molecular Formula : C₁₄H₁₄N₄O₂S.
- Molecular Weight : 302.34.
Analogues with Modified Heterocyclic Cores
Compound 3 : N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide
- Core: Indole-thiazolidinone hybrid instead of thiazolo-pyrimidine.
- Substituent: Allyl and thioxo groups on the thiazolidinone ring.
- Molecular Formula : C₂₀H₁₈ClN₅O₂S.
Compound 4 : 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Core: Thieno[3,2-d]pyrimidin-4-one.
- Substituent : Thiadiazolyl group and p-tolyl.
- Molecular Formula : C₁₉H₁₈N₄O₂S₃.
Analogues with Extended Functional Groups
Compound 5 : N’-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide acetic acid derivatives
- Core : Thiazolo[4,5-b]pyridine (different ring fusion from the target compound).
- Substituent : Hydrazide and oxadiazole groups.
- Key Difference: The [4,5-b] ring fusion alters the spatial arrangement of the core, while hydrazide/oxadiazole groups introduce hydrogen-bond donors/acceptors, often linked to antimicrobial activity .
Implications of Structural Variations
- Lipophilicity vs. Solubility : The o-tolyl group in the target compound enhances lipophilicity, which may improve membrane penetration but reduce aqueous solubility compared to pyridinyl analogues .
- Bioactivity : Thiazolo[4,5-b]pyridine derivatives (Compound 5) demonstrate antimicrobial activity, suggesting the target compound’s core could be optimized for similar applications .
- Electron-Deficient Cores: Thienopyrimidine (Compound 4) and indole-thiazolidinone (Compound 3) scaffolds offer distinct electronic profiles for targeting enzymes like kinases or oxidoreductases .
Q & A
Q. What are the recommended synthetic routes for 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thiazolo-pyrimidine derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., thiazolo[3,2-a]pyrimidine derivatives) are synthesized by reacting thiourea intermediates with α,β-unsaturated carbonyl compounds under acidic conditions. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For instance, triethylamine is often used as a base to facilitate nucleophilic substitution in similar acetamide syntheses . Reaction progress should be monitored by TLC or HPLC, with recrystallization in solvents like pet-ether for purification .
Q. How should researchers characterize the structural and purity profile of this compound?
Methodological Answer: Characterization requires a multi-technique approach:
- X-ray crystallography for absolute configuration determination (e.g., as demonstrated for structurally related thiazolo-pyrimidine derivatives with R-factors ≤ 0.05) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, focusing on deshielded protons near electronegative atoms (e.g., carbonyl groups).
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (expected ~330–350 g/mol based on analogs) .
- HPLC-PDA (≥95% purity) using C18 columns and acetonitrile/water gradients.
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer: Initial screening should prioritize:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates, given the thiazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial testing (MIC determination) against Gram-positive/negative strains, as thiazole derivatives often exhibit broad-spectrum activity .
- Cytotoxicity profiling (MTT assay) on human cell lines (e.g., HEK-293) to establish selectivity indices.
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with enhanced target binding?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes in target proteins (e.g., COX-2 or EGFR kinases). Focus on stabilizing interactions (e.g., hydrogen bonds with pyrimidine N-atoms, hydrophobic contacts with o-tolyl groups) .
- Quantum mechanical calculations (DFT, B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites for derivatization .
- MD simulations (GROMACS) to assess binding stability over 100-ns trajectories, analyzing RMSD and ligand-protein interaction fingerprints.
Q. How should contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
Methodological Answer: Contradictions often arise from pharmacokinetic limitations. Mitigation strategies include:
- ADME profiling : Measure solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 assays) .
- Prodrug design : Modify the acetamide group (e.g., esterification) to enhance bioavailability, as seen in related thiazole derivatives .
- Pharmacophore refinement : Use SAR data to prioritize substituents balancing potency and drug-likeness (e.g., logP < 5, PSA < 140 Ų) .
Q. What advanced techniques are recommended for studying reaction mechanisms in its synthesis?
Methodological Answer:
- Isotopic labeling : Use ¹³C-labeled reagents to trace cyclization pathways via NMR .
- In-situ FTIR : Monitor intermediate formation (e.g., imine or enamine species) during thiazolo-pyrimidine ring closure .
- Kinetic studies : Employ stopped-flow techniques to determine rate constants and propose a Michaelis-Menten mechanism for catalytic steps .
Q. How can process optimization for scale-up balance yield and sustainability?
Methodological Answer:
- Green chemistry metrics : Calculate E-factors (kg waste/kg product) and replace hazardous solvents (e.g., DMF) with Cyrene or 2-MeTHF .
- Flow chemistry : Implement continuous reactors to improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
- DoE-guided optimization : Use response surface methodology (RSM) to maximize yield while minimizing energy input (e.g., 30–60°C, 12–24 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
